molecular formula C17H21NO4 B254610 N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

Cat. No. B254610
M. Wt: 303.35 g/mol
InChI Key: UUYLJJORZOMFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide, also known as BML-210, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation and pain.

Mechanism of Action

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its potency as a COX-2 inhibitor. It has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to be selective for COX-2 over COX-1, which is important for reducing the risk of gastrointestinal side effects. However, one limitation of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide. One area of interest is the development of more soluble analogs of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in the treatment of cancer, as COX-2 is overexpressed in many types of cancer. Finally, the study of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in combination with other anti-inflammatory and analgesic agents could lead to the development of more effective treatments for inflammatory and painful conditions.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide involves several steps, including the reaction of tert-butyl acrylate with 4-methyl-7-hydroxy-2H-chromen-2-one, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the reaction of the resulting intermediate with n-butyllithium. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide.

Scientific Research Applications

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been extensively studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, as well as in models of acute and chronic pain. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been investigated for its potential use in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.

properties

Product Name

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-tert-butyl-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide

InChI

InChI=1S/C17H21NO4/c1-10-8-15(19)22-14-9-12(6-7-13(10)14)21-11(2)16(20)18-17(3,4)5/h6-9,11H,1-5H3,(H,18,20)

InChI Key

UUYLJJORZOMFOT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C

Origin of Product

United States

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